![molecular formula C16H20Cl4N6O4S B2921496 Bis(1-[(3,4-dichlorophenyl)methyl]guanidine), sulfuric acid CAS No. 16125-89-6](/img/structure/B2921496.png)
Bis(1-[(3,4-dichlorophenyl)methyl]guanidine), sulfuric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(1-[(3,4-dichlorophenyl)methyl]guanidine), sulfuric acid is a chemical compound with the molecular formula C16H20Cl4N6O4S.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1-[(3,4-dichlorophenyl)methyl]guanidine), sulfuric acid typically involves the reaction of 3,4-dichlorobenzylamine with cyanamide under acidic conditions to form the guanidine derivative. This intermediate is then treated with sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pH, and reactant concentrations to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Bis(1-[(3,4-dichlorophenyl)methyl]guanidine), sulfuric acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the guanidine moiety
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted guanidine compounds .
Aplicaciones Científicas De Investigación
Bis(1-[(3,4-dichlorophenyl)methyl]guanidine), sulfuric acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions
Medicine: Research is ongoing into its potential therapeutic uses, particularly in the treatment of certain diseases
Industry: It is used in the production of various industrial chemicals and materials
Mecanismo De Acción
The mechanism of action of Bis(1-[(3,4-dichlorophenyl)methyl]guanidine), sulfuric acid involves its interaction with specific molecular targets. It can bind to certain enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
- Bis(1-[(3,4-dichlorophenyl)methyl]guanidine), hydrochloride
- Bis(1-[(3,4-dichlorophenyl)methyl]guanidine), nitrate
- Bis(1-[(3,4-dichlorophenyl)methyl]guanidine), phosphate
Uniqueness
Bis(1-[(3,4-dichlorophenyl)methyl]guanidine), sulfuric acid is unique due to its specific chemical structure and the presence of sulfuric acid, which imparts distinct chemical properties and reactivity compared to its analogs .
Propiedades
IUPAC Name |
2-[(3,4-dichlorophenyl)methyl]guanidine;sulfuric acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H9Cl2N3.H2O4S/c2*9-6-2-1-5(3-7(6)10)4-13-8(11)12;1-5(2,3)4/h2*1-3H,4H2,(H4,11,12,13);(H2,1,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJPDGBWAOBXRGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN=C(N)N)Cl)Cl.C1=CC(=C(C=C1CN=C(N)N)Cl)Cl.OS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl4N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
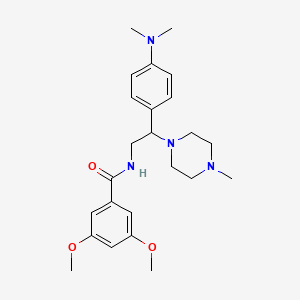
![N-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide](/img/structure/B2921417.png)
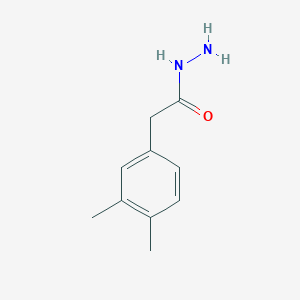
![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide](/img/structure/B2921421.png)
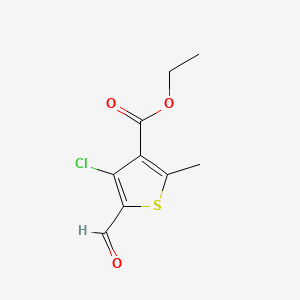
![2-butyl-[1,3]oxazolo[4,5-b]pyridine](/img/structure/B2921423.png)
![5-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-methoxybenzenesulfonamide](/img/structure/B2921426.png)
![N-(3,4-dimethoxyphenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2921427.png)
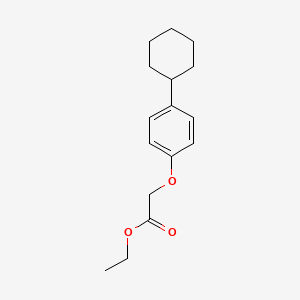
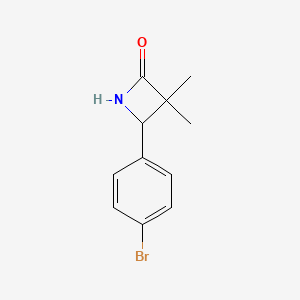
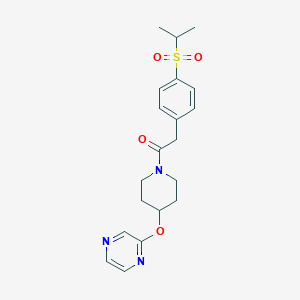
![N-[2-(3-pyridinyl)-4-pyrimidinyl]pentanamide](/img/structure/B2921433.png)
![5-AMINO-N-(5-CHLORO-2-METHOXYPHENYL)-1-{[(3,4-DIMETHOXYPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE](/img/structure/B2921434.png)
![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-(cyanomethyl)ethyl cyclopropanecarboxylate](/img/structure/B2921435.png)
